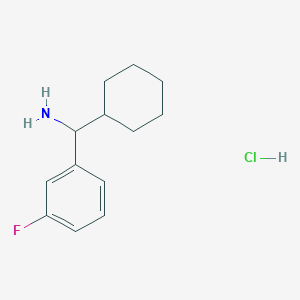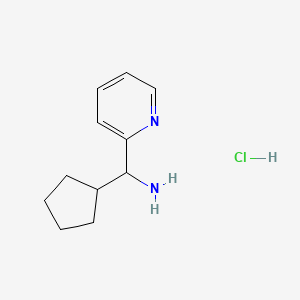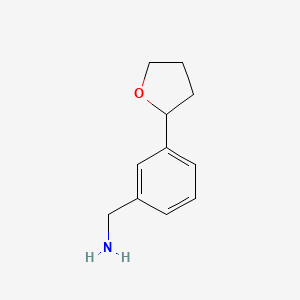
(3-(Tetrahydrofuran-2-yl)phenyl)methanamin
Übersicht
Beschreibung
(3-(Tetrahydrofuran-2-yl)phenyl)methanamine is an organic compound that features a tetrahydrofuran ring attached to a phenyl group, which is further connected to a methanamine group
Wissenschaftliche Forschungsanwendungen
(3-(Tetrahydrofuran-2-yl)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
Target of Action
The target of a compound depends on its structure and functional groups. For example, amines, which contain an amino group (-NH2), often interact with biological targets such as receptors or enzymes .
Mode of Action
The mode of action of a compound refers to how it affects its target. For instance, it could inhibit or activate a certain biochemical process. The mode of action is usually determined through experimental studies .
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways depending on its structure and the functional groups present. For example, amines are involved in many biological processes, including neurotransmission .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). The pharmacokinetic properties of a compound can greatly affect its bioavailability and therapeutic effect .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes at the molecular level to observable effects at the cellular or organism level .
Action Environment
The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and interaction with its target .
Biochemische Analyse
Biochemical Properties
(3-(Tetrahydrofuran-2-yl)phenyl)methanamine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, (3-(Tetrahydrofuran-2-yl)phenyl)methanamine can interact with transport proteins, affecting the transport of other molecules across cellular membranes .
Cellular Effects
The effects of (3-(Tetrahydrofuran-2-yl)phenyl)methanamine on cells are diverse. It influences cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate the expression of certain genes, leading to changes in cellular metabolism and function. For example, it has been shown to affect the expression of genes involved in oxidative stress response, thereby impacting the cell’s ability to manage reactive oxygen species . Furthermore, (3-(Tetrahydrofuran-2-yl)phenyl)methanamine can alter cellular metabolism by influencing the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, (3-(Tetrahydrofuran-2-yl)phenyl)methanamine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target molecule. For instance, (3-(Tetrahydrofuran-2-yl)phenyl)methanamine has been found to inhibit certain kinases, which play a role in cell signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(Tetrahydrofuran-2-yl)phenyl)methanamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that (3-(Tetrahydrofuran-2-yl)phenyl)methanamine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of (3-(Tetrahydrofuran-2-yl)phenyl)methanamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above a certain concentration.
Metabolic Pathways
(3-(Tetrahydrofuran-2-yl)phenyl)methanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. The compound can undergo oxidation and reduction reactions, leading to the formation of various metabolites . These metabolic processes can influence the overall metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of (3-(Tetrahydrofuran-2-yl)phenyl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of (3-(Tetrahydrofuran-2-yl)phenyl)methanamine can affect its overall bioavailability and efficacy.
Subcellular Localization
(3-(Tetrahydrofuran-2-yl)phenyl)methanamine exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its role in cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Tetrahydrofuran-2-yl)phenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(Tetrahydrofuran-2-yl)benzaldehyde.
Reductive Amination: The benzaldehyde is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of (3-(Tetrahydrofuran-2-yl)phenyl)methanamine may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: (3-(Tetrahydrofuran-2-yl)phenyl)methanamine can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO under mild conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Various nucleophiles in the presence of suitable catalysts or under thermal conditions.
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Secondary or tertiary amines.
Substitution: Functionalized derivatives with different substituents replacing the amine group.
Vergleich Mit ähnlichen Verbindungen
- (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine
- (4-(Trifluoromethyl)benzylamine
Comparison:
- Structural Differences: While (3-(Tetrahydrofuran-2-yl)phenyl)methanamine contains a tetrahydrofuran ring, similar compounds may have different substituents such as tetrazine or trifluoromethyl groups.
- Reactivity: The presence of different functional groups can significantly influence the reactivity and chemical behavior of these compounds.
- Applications: Each compound may have unique applications based on its structural properties and reactivity. For example, (4-(Trifluoromethyl)benzylamine) is often used in the synthesis of fluorinated pharmaceuticals .
Eigenschaften
IUPAC Name |
[3-(oxolan-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1,3-4,7,11H,2,5-6,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFIXDPDSQFDDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



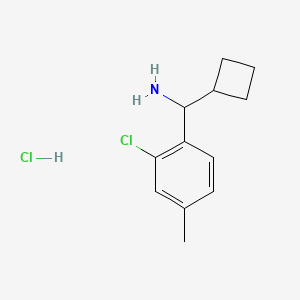




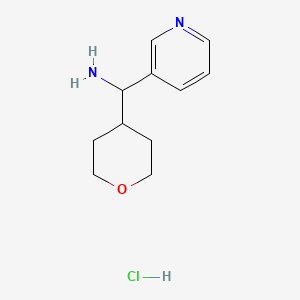
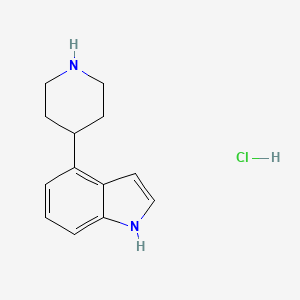

![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1471991.png)

